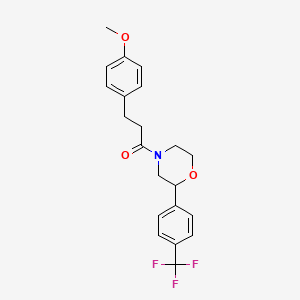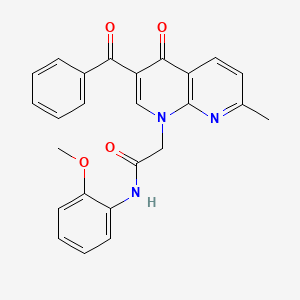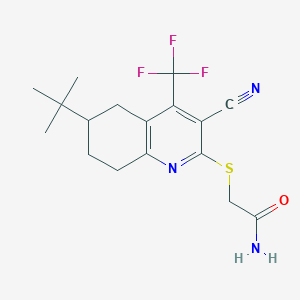
3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Topical Drug Delivery
Research conducted by Rautio et al. (2000) synthesized and evaluated various morpholinyl and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use in topical drug delivery. These prodrugs were designed to enhance skin permeation of naproxen by improving its solubility and lipophilicity, with some compounds demonstrating significant improvements in drug delivery through the skin (Rautio et al., 2000).
Synthesis and Chemical Properties
Tan Bin (2011) reported the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, showcasing a method with high yield and short reaction times, emphasizing the compound's relevance in chemical synthesis and the potential for further chemical modifications (Tan Bin, 2011).
Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of new 1,2,4-triazole derivatives, including compounds related to morpholine, and evaluated their antimicrobial activities. Some of these compounds showed good to moderate activity against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Hrimla et al. (2021) synthesized a new 1,4-disubstituted-1,2,3-triazole derivative with a morpholine ligand and investigated its corrosion inhibition performance on mild steel in acidic medium. The compound exhibited high corrosion inhibition efficiency, suggesting its utility in protecting metals against corrosion in industrial applications (Hrimla et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-18-9-2-15(3-10-18)4-11-20(26)25-12-13-28-19(14-25)16-5-7-17(8-6-16)21(22,23)24/h2-3,5-10,19H,4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXFIXSGLUGNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2566580.png)


![2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2566586.png)
![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2566587.png)
![4-(5-{[4-(4-Fluorophenyl)piperazino]methyl}-1,3-thiazol-2-yl)morpholine](/img/structure/B2566588.png)

![7-(cyclohexylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566593.png)
![3-((5-benzyl-1,1-dioxido-4-oxo-4,5-dihydrobenzo[f][1,2,5]thiadiazepin-2(3H)-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2566594.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566595.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2566598.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
![11-(3-chlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2566602.png)